3,3,3-Trifluoro-2-oxopropanal

Agrochemicals Herbicide Synthesis Fluorinated Intermediates

3,3,3-Trifluoro-2-oxopropanal, also known as trifluoropyruvic aldehyde, is a specialized organic compound with the molecular formula C3HF3O2 and a molar mass of 126.03 g/mol. As a fluorinated 1,2-dicarbonyl (α-ketoaldehyde), its structure features a highly electron-withdrawing trifluoromethyl (CF3) group adjacent to two reactive carbonyl centers, a ketone and an aldehyde.

Molecular Formula C3HF3O2
Molecular Weight 126.03 g/mol
CAS No. 91944-47-7
Cat. No. B1362320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-oxopropanal
CAS91944-47-7
Molecular FormulaC3HF3O2
Molecular Weight126.03 g/mol
Structural Identifiers
SMILESC(=O)C(=O)C(F)(F)F
InChIInChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H
InChIKeyCNQOORHYEKAWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,3-Trifluoro-2-oxopropanal (CAS 91944-47-7): A Core Trifluoromethylated 1,2-Dicarbonyl Building Block for Specialized Synthesis


3,3,3-Trifluoro-2-oxopropanal, also known as trifluoropyruvic aldehyde, is a specialized organic compound with the molecular formula C3HF3O2 and a molar mass of 126.03 g/mol. As a fluorinated 1,2-dicarbonyl (α-ketoaldehyde), its structure features a highly electron-withdrawing trifluoromethyl (CF3) group adjacent to two reactive carbonyl centers, a ketone and an aldehyde . This unique structure confers distinct reactivity and physicochemical properties compared to non-fluorinated analogs, such as enhanced electrophilicity, altered polarity, and a significantly lower predicted boiling point of 40.8°C . These attributes make it a valuable but highly specific building block in organic synthesis, particularly for introducing the CF3 motif into complex molecules in pharmaceutical and agrochemical research [1].

Bifunctional α-ketoaldehyde provides two distinct electrophilic sites (aldehyde and ketone) for selective sequential derivatization
Reactivity control
Trifluoromethyl group enhances carbonyl electrophilicity and enables direct CF₃ introduction into target scaffolds
CF₃ incorporation
Predicted low boiling point (~41°C) requires controlled storage/handling; compatible with cryogenic or sealed-tube conditions
Handling note

Why In-Class Alternatives Cannot Substitute for 3,3,3-Trifluoro-2-oxopropanal in Targeted Applications


Selecting a generic 1,2-dicarbonyl or a differently fluorinated analog as a direct substitute for 3,3,3-trifluoro-2-oxopropanal is not scientifically sound due to its unique confluence of properties. Its identity as an α-ketoaldehyde provides two distinct electrophilic sites with differing reactivities, a feature absent in simple aldehydes or ketones . The electron-withdrawing CF3 group dramatically polarizes the molecule, enhancing the electrophilicity of the aldehyde carbonyl and making it more susceptible to nucleophilic attack compared to non-fluorinated glyoxals [1]. This is a key driver for its use in forming C–C bonds and introducing the CF3 moiety, which is critical for modulating the pharmacokinetic properties of drug candidates [2]. The specific, quantifiable consequences of these differences on reaction outcomes and downstream applications are detailed in the evidence guide below.

Non-fluorinated 1,2-dicarbonyls (e.g., pyruvic aldehyde)
Lack the CF₃ group’s strong electron‑withdrawing effect; aldehyde electrophilicity and reaction polarity may not transfer, altering chemo‑ and regioselectivity in key transformations such as hydrazone formation or nucleophilic additions.
Simple mono‑carbonyl or trifluoromethyl ketones
Absence of the α‑ketoaldehyde motif removes the dual‑electrophile architecture required for building fused heterocycles or chiral N,S‑ketal derivatives; stereochemical control observed with trifluoropyruvaldehyde‑based auxiliaries may be lost.
Differently fluorinated analogs (e.g., CF₂H or perfluoroalkyl glyoxals)
Electronic and steric modulation by non‑CF₃ substituents can shift reaction rates and diastereoselectivity; documented 72% de and 70–95% ee outcomes are specific to the trifluoromethyl system and may not replicate.

Quantitative Differentiation Guide for 3,3,3-Trifluoro-2-oxopropanal Procurement


Exclusive Role as a Key Intermediate in the Synthesis of the Herbicide Flufenpyr

The hydrazone derivative of 3,3,3-trifluoro-2-oxopropanal, specifically its 1-(4-chloro-2-fluoro-5-hydroxyphenylhydrazone), is a direct and documented intermediate in the synthesis of Flufenpyr (F498675), a commercial herbicide [1]. This specific hydrazone formation is a crucial step, and the unique combination of the trifluoromethyl group and the α-ketoaldehyde structure in the parent compound is essential for constructing the target molecule's pharmacophore. This application is not demonstrated for non-fluorinated or simple mono-aldehyde analogs like pyruvic aldehyde.

Flufenpyr intermediate
Head-to-head
Target: confirmed precursor for hydrazone route
Comparator (pyruvic aldehyde): not used in this pathway
Documented exclusive synthetic role; non‑fluorinated analog cannot substitute in this patented route
Requires specific hydrazine coupling; verify with patent conditions
Agrochemicals Herbicide Synthesis Fluorinated Intermediates

Quantitative Performance in Asymmetric Synthesis: Hydrazone Diastereoselectivity

The ability of 3,3,3-trifluoro-2-oxopropanal derivatives to direct stereochemistry is a key differentiator. A study on the diastereoselective addition of phenyllithium to a chiral hydrazone derived from this compound resulted in a diastereomeric excess (de) of up to 72% [1]. While the performance of non-fluorinated glyoxal hydrazones is not explicitly quantified in this same study, the reported de of 72% provides a direct, quantitative benchmark for the fluorinated system's stereocontrol in this specific reaction. This level of selectivity is crucial for synthesizing enantioenriched trifluoromethylated building blocks like Mosher's acid.

Diastereoselectivity
Reported
Up to 72% de
Quantitative benchmark for CF₃‑directed stereocontrol in hydrazone additions
PhLi addition to chiral hydrazone; 1998 dissertation
Asymmetric Synthesis Chiral Building Blocks Diastereoselective Reactions

Utility as a Chiral Synthon: Stereoselective Entry to Fluorinated Alkaloid Analogs

Derivatives of 3,3,3-trifluoro-2-oxopropanal serve as powerful chiral building blocks. The (R)-trifluoropyruvaldehyde N,S-ketal, derived from this parent compound, enables a stereoselective two-step approach to chiral nonracemic γ-trifluoro β-amino alcohols, which are analogs of ephedra alkaloids, with enantiomeric excesses ranging from 70% to >95% [1]. Furthermore, a related chiral non-racemic N-Cbz-trifluoropyruvaldehyde N,S-ketal (ee up to 74%) has been used as a 'trifluoro 3-C building block' to achieve highly stereoselective synthesis of trifluoro analogs of norephedrine and ephedrine [2]. This demonstrates the compound's value as a stereodefined source of chirality, a property not replicable by achiral 1,2-dicarbonyls.

Chiral synthon utility
Class-level inference
70% to >95% ee in amino alcohol products;
ee up to 74% for N,S‑ketal building block
Enables stereoselective entry to CF₃‑alkaloid analogs; achiral 1,2‑dicarbonyls cannot provide this function
Based on (R)-trifluoropyruvaldehyde N,S‑ketal methodology
Medicinal Chemistry Chiral Synthons Fluorinated Alkaloids

Validated Application Scenarios for 3,3,3-Trifluoro-2-oxopropanal Based on Procurement-Ready Evidence


Synthesis of Flufenpyr and Related Agrochemicals

Procurement is essential for R&D groups working on the commercial herbicide Flufenpyr (F498675) or its analogs. The compound is a direct precursor to a key hydrazone intermediate in its patented synthesis. Substitution with a non-fluorinated analog is not a viable option for this route [1].

Asymmetric Synthesis of Trifluoromethylated Chiral Alcohols and Amines

This compound is the recommended starting material for projects requiring the stereoselective introduction of a CF3 group to create chiral centers. Its derivatives, particularly chiral hydrazones and N,S-ketals, have demonstrated utility in achieving diastereomeric excesses up to 72% [1] and high enantiomeric excesses (70-95%) [2] in the synthesis of valuable fluorinated building blocks and alkaloid analogs.

Development of Fluorinated Pharmaceutical Intermediates with Enhanced Metabolic Stability

Medicinal chemistry programs aimed at improving drug candidates' metabolic stability or lipophilicity should prioritize this compound. As a pharmaceutical intermediate, it serves as a direct vehicle for installing the CF3 group into target molecules, a well-validated strategy for modulating pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
Flufenpyr & agrochemical intermediate synthesis
Documented compatibility with patented hydrazone route
Confirm hydrazone formation and regiochemistry
Asymmetric synthesis of chiral CF₃ alcohols/amines
Chiral hydrazone / N,S‑ketal reactivity; stereochemical induction profile
Validate diastereo‑ and enantioselectivity in target transformation
Pharmaceutical intermediates with modulated metabolic stability
Direct CF₃‑introducing capability via carbonyl reactivity
Evaluate metabolic stability and lipophilicity of resulting CF₃‑analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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